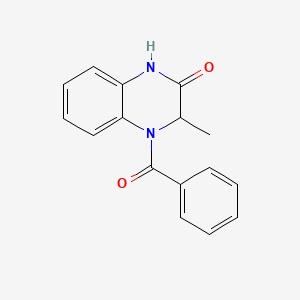
4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (BMQ) is a heterocyclic compound that has been studied for its potential applications in various scientific research areas. BMQ is a colorless, crystalline solid with a molecular weight of 225.3 g/mol and a melting point of 99-101°C. It has been used in a variety of research studies, including as an inhibitor of enzymes, as a catalyst for chemical reactions, and as a therapeutic agent for various diseases. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Chemical Synthesis and Reactions : A study by Badr et al. (1984) explored the reactions of 3-methyl-2(1H)quinoxalinone with various halides, leading to the synthesis of 1-substituted 3-methyl-2(1H)-quinoxalinones. This research demonstrates the compound's versatility in forming new derivatives through chemical reactions (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984).
Biocatalytic Synthesis : Petronijević et al. (2017) reported a biocatalytic synthesis method for 3,4-dihydro-2(1H)-quinoxalinones using lemon juice as an alternative solvent and catalyst. This innovative approach emphasizes environmentally friendly and efficient production (Petronijević, Bugarčić, Bogdanović, Stefanovic, & Janković, 2017).
Photophysical and Biological Properties
Fluorescence Properties : Renault, Renard, and Sabot (2017) investigated the photophysical properties of 3-benzoylquinoxalin-2-ones, including their application in detecting hydrogen sulfide. This research highlights the potential of quinoxalinones in developing chemical probes and sensors (Renault, Renard, & Sabot, 2017).
Antimicrobial Activities : A study by Ali et al. (2000) synthesized novel quinoxalinone derivatives and evaluated their antimicrobial activities. This suggests the potential application of these compounds in developing new antimicrobial agents (Ali, Ismail, El-Gaby, Zahran, & Ammar, 2000).
Drug Development Platform : Shi et al. (2017) highlighted the quinoxalinone core as a significant structure in developing pharmacologically active compounds. The review emphasizes the wide range of biological applications and the importance of quinoxalinone derivatives in drug development (Shi, Hu, Wu, Zhou, Zhou, & Li, 2017).
Propiedades
IUPAC Name |
4-benzoyl-3-methyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-15(19)17-13-9-5-6-10-14(13)18(11)16(20)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHPUMNUAYHQIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2382170.png)
![3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2382171.png)
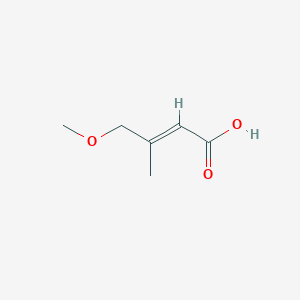
![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2382173.png)
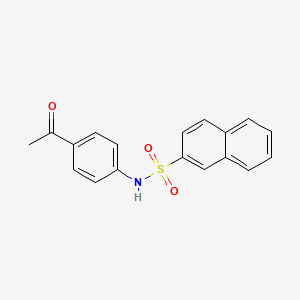

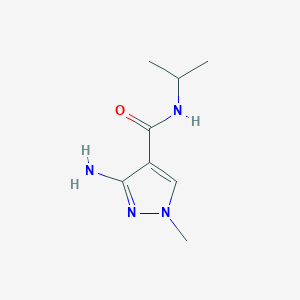
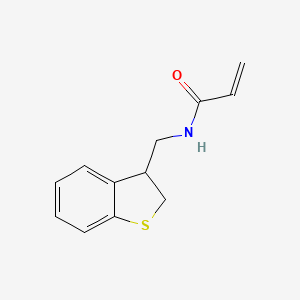
![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2382185.png)
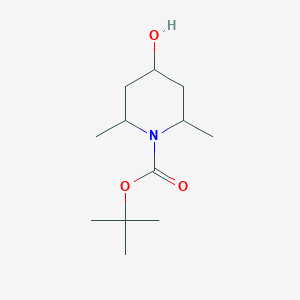
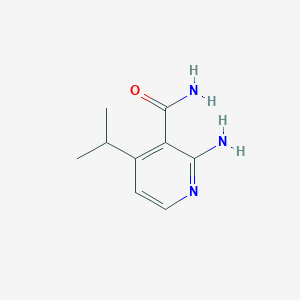

![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)
![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)